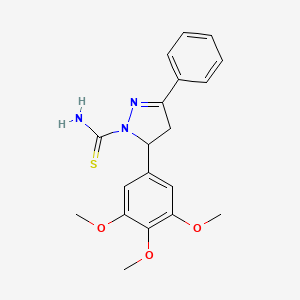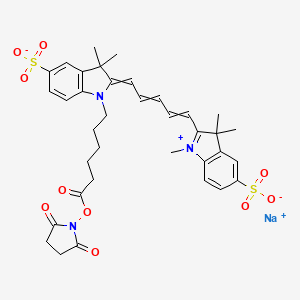
Sulfo-Cyanine 5 NHS Ester
描述
Sulfo-Cyanine 5 NHS Ester: is a water-soluble, amine-reactive dye used primarily for labeling biological molecules such as proteins, peptides, and oligonucleotides. This compound is part of the cyanine dye family, known for their intense fluorescence and stability. This compound is particularly valued for its ability to operate in purely aqueous environments without the need for organic co-solvents, making it ideal for sensitive applications .
作用机制
Target of Action
The primary targets of Sulfo-Cyanine 5 NHS Ester are various amine-containing biomolecules , such as proteins, peptides, and nucleic acids . The compound is particularly useful for labeling proteins that denature in the presence of organic co-solvents or have low solubility .
Mode of Action
This compound operates by reacting with the amine groups (primary or secondary) present on the target biomolecules . It activates the carboxyl group in the Cy5 molecule, allowing it to react with the amine groups on the target biomolecule to form a stable amide bond . This reaction effectively labels the biomolecule with the Sulfo-Cyanine 5 molecule .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific biomolecules it labels. The primary function of this compound is to serve as a fluorescent tag for these biomolecules, enabling their visualization and tracking within biological systems .
Pharmacokinetics
It’s known that the compound is water-soluble , which can influence its absorption and distribution within biological systems. The compound’s bioavailability would be determined by the efficiency of
生化分析
Biochemical Properties
Sulfo-Cyanine 5 NHS Ester plays a significant role in biochemical reactions. It is used to label proteins, antibodies, peptides, and nucleic acids . The NHS ester group in this compound reacts with primary amines in biomolecules to form stable amide bonds . This allows this compound to be covalently attached to biomolecules, enabling the study of these molecules using fluorescence techniques .
Cellular Effects
The effects of this compound on cells are primarily observed through its ability to label cellular proteins and other biomolecules. Once attached to these molecules, the this compound can be used to track their location and behavior within the cell . This can provide valuable insights into cellular processes such as signal transduction, gene expression, and metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of a covalent bond between the NHS ester group of the this compound and a primary amine group on a biomolecule . This reaction results in the attachment of the this compound to the biomolecule, allowing it to be tracked using fluorescence techniques .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the this compound is a critical factor in these temporal effects . The this compound is known for its high stability, which allows it to remain attached to biomolecules for extended periods .
Metabolic Pathways
This compound does not directly participate in metabolic pathways. Instead, it is used to label biomolecules that are involved in these pathways . By attaching to these molecules, this compound can help researchers track and study these metabolic pathways .
Transport and Distribution
Once this compound is attached to a biomolecule, its transport and distribution within cells and tissues are governed by the behavior of that biomolecule . The this compound itself does not interact with transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound is determined by the biomolecule it is attached to . For example, if this compound is attached to a protein that localizes to the nucleus, the this compound will also be found in the nucleus .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sulfo-Cyanine 5 NHS Ester typically involves the reaction of a sulfonated cyanine dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions to form the NHS ester .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The final product is often lyophilized and stored under dry, dark conditions to maintain stability .
化学反应分析
Types of Reactions: Sulfo-Cyanine 5 NHS Ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary or secondary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, making it suitable for labeling sensitive biomolecules .
Common Reagents and Conditions:
Reagents: Primary or secondary amines, such as those found in proteins and peptides.
Conditions: The reaction is typically carried out in a buffered aqueous solution at a pH of around 8.5 to 9.0. .
Major Products: The primary product of the reaction is a labeled biomolecule with a stable amide bond linking the Sulfo-Cyanine 5 dye to the target molecule .
科学研究应用
Chemistry: Sulfo-Cyanine 5 NHS Ester is used in various chemical assays and analytical techniques, including fluorescence spectroscopy and imaging. Its intense fluorescence and stability make it ideal for detecting and quantifying biomolecules .
Biology: In biological research, this compound is widely used for labeling proteins, peptides, and nucleic acids. It is particularly useful in fluorescence microscopy, flow cytometry, and Western blotting, where it helps visualize and track biological processes .
Medicine: this compound is employed in medical diagnostics and therapeutic research. It is used to label antibodies and other biomolecules for imaging and diagnostic purposes, aiding in the detection and study of diseases .
Industry: In industrial applications, this compound is used in the development of diagnostic kits and biosensors. Its stability and water solubility make it suitable for various commercial products .
相似化合物的比较
Cyanine 5 NHS Ester: Similar in structure and function but less water-soluble compared to Sulfo-Cyanine 5 NHS Ester.
Alexa Fluor 647: Another red-fluorescent dye with similar applications but different spectral properties.
DyLight 649: A comparable dye used for labeling biomolecules, known for its photostability and brightness.
Uniqueness: this compound stands out due to its excellent water solubility and ability to label biomolecules in purely aqueous environments. This property makes it particularly suitable for applications where organic co-solvents are undesirable .
属性
IUPAC Name |
sodium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H41N3O10S2.Na/c1-35(2)26-22-24(50(43,44)45)15-17-28(26)37(5)30(35)12-8-6-9-13-31-36(3,4)27-23-25(51(46,47)48)16-18-29(27)38(31)21-11-7-10-14-34(42)49-39-32(40)19-20-33(39)41;/h6,8-9,12-13,15-18,22-23H,7,10-11,14,19-21H2,1-5H3,(H-,43,44,45,46,47,48);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLBFAAZKFROET-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N3NaO10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
761.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


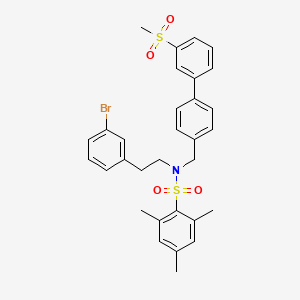

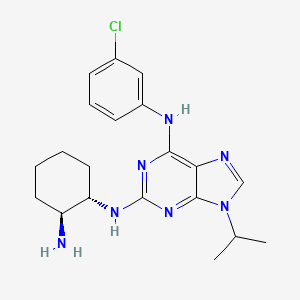
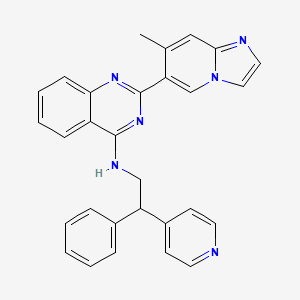
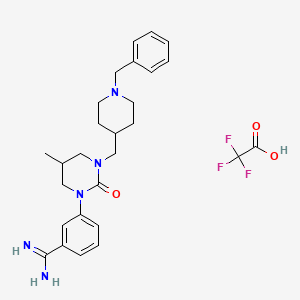
![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)
![5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide;hydrochloride](/img/structure/B610997.png)
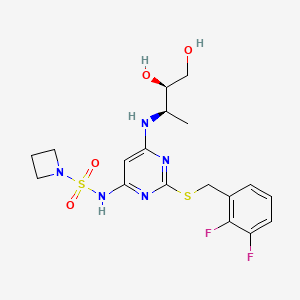
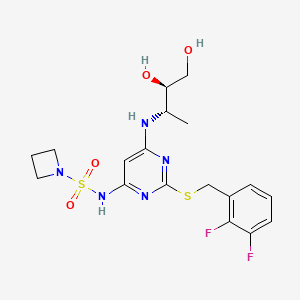
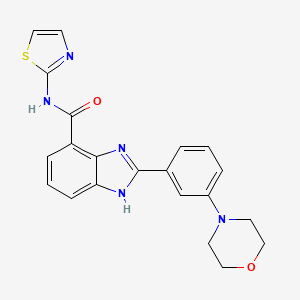

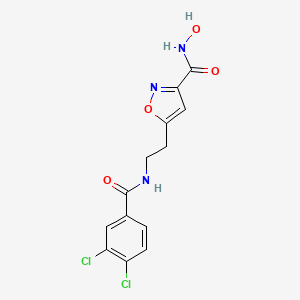
![3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid](/img/structure/B611005.png)
